N-(2-benzoylphenyl)-2-chloropropanamide
Description
Contextualization within Amide Chemistry and Halogenated Organic Compounds
The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. fiveable.me Amides are known for their exceptional stability, which arises from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. teachy.ai This resonance imparts a partial double bond character to the C-N bond, resulting in a planar geometry and restricted rotation. numberanalytics.com Due to their ability to form strong hydrogen bonds, amides generally exhibit high melting and boiling points. teachy.ai While stable, amides can undergo reactions such as hydrolysis under acidic or basic conditions to yield carboxylic acids and amines, or reduction to form amines. numberanalytics.com
N-(2-benzoylphenyl)-2-chloropropanamide is classified as a secondary amide, as the amide nitrogen is bonded to one acyl group and one aryl group. youtube.com Its structure is a derivative of a carboxylic acid, where the hydroxyl group has been replaced by a substituted amine. fiveable.me
The presence of a chlorine atom on the carbon adjacent to the carbonyl group also places this compound in the category of halogenated organic compounds. These compounds are characterized by the presence of one or more halogen atoms. The introduction of a halogen can significantly alter a molecule's physical and chemical properties, including its reactivity. The carbon-halogen bond can be cleaved under certain conditions, making these compounds versatile intermediates in a variety of synthetic applications. acs.org Specifically, α-halo amides are known precursors in the synthesis of various heterocyclic compounds and other complex molecular frameworks.
Significance of the Benzoylphenyl Moiety in Advanced Organic Synthesis
The benzoylphenyl group is essentially a benzophenone (B1666685) scaffold attached to another part of a molecule. wikipedia.org Benzophenone and its derivatives are recognized as ubiquitous and privileged structures in medicinal chemistry and organic synthesis. nih.gov This scaffold is found in numerous natural products that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov
In advanced organic synthesis, the benzoylphenyl moiety is incorporated into molecules to serve several purposes. It can act as a rigid structural core, providing a specific three-dimensional orientation for other functional groups. The ketone group within the moiety can participate in further reactions or act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. mdpi.com The two phenyl rings offer sites for various substitutions, allowing for the fine-tuning of a molecule's steric and electronic properties. The use of the benzoylphenyl moiety is a key strategy in the design of molecules with specific biological targets, such as enzyme inhibitors or receptor antagonists. nih.govnih.gov For example, derivatives of 2-(3-benzoylphenyl)propanoic acid have been designed as dual-mechanism drugs for potential use in inflammation and cancer therapy. nih.gov
Overview of Current Academic Research Trajectories for Structurally Related Chemical Entities
While specific research on this compound is not widely published, extensive academic work is being conducted on structurally related compounds. These studies provide insight into the potential areas of interest for this class of molecules. The primary research trajectories focus on synthesizing new derivatives and evaluating their biological activities.
A significant area of investigation is in medicinal chemistry. Researchers have synthesized and evaluated novel N-(benzoylphenyl) amides for various therapeutic effects. For instance:
Antihyperlipidemic Agents: A series of N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides were synthesized and investigated for their ability to lower plasma lipid levels. nih.gov
Antimicrobial Agents: The related compound, N-(2-benzoylphenyl)-3-chlorobenzamide, has been studied for potential antimicrobial and antifungal properties, suggesting that the N-(benzoylphenyl)amide framework could be a promising lead for developing new anti-infective agents. ontosight.ai
Anticancer and Anti-inflammatory Drugs: Derivatives of 2-(3-benzoylphenyl)propanoic acid have been synthesized and evaluated for both anti-inflammatory and anticancer activities. researchgate.net These studies aim to create dual-target drugs that can inhibit both cyclooxygenases (COX) and matrix metalloproteinases (MMPs). nih.gov
The synthesis of related α-haloacetamides, such as N-(2-benzoylphenyl)-2-chloroacetamide and N-(2-benzoylphenyl)-2-bromoacetamide, is also documented, indicating an interest in these molecules as synthetic intermediates or as subjects for biological screening. nih.govnih.gov The development of synthetic methods for related N-aryl chloro-amides, like 2-chloro-N-(2-methoxyphenyl)acetamide, further highlights the ongoing academic interest in this structural class. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-10-6-5-9-13(14)15(19)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVFDEUNELESDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Benzoylphenyl 2 Chloropropanamide and Its Derivatives
Retrosynthetic Analysis and Precursor Synthesis Strategies
A retrosynthetic analysis of N-(2-benzoylphenyl)-2-chloropropanamide logically disconnects the amide bond, identifying 2-aminobenzophenone (B122507) and 2-chloropropionyl chloride as the primary precursors. This disconnection is based on the reliability and high efficiency of amide bond formation from an amine and an acyl chloride.
The synthesis of these precursors is a critical first step. 2-Aminobenzophenone can be prepared through several established routes. One common method is the Friedel-Crafts acylation of anilines. For instance, N-protected anilines can react with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent deprotection of the amino group yields the desired 2-aminobenzophenone. Alternative strategies include the reaction of 2-aminobenzonitriles with Grignard reagents or the reduction of 2-nitrobenzophenones.
The second precursor, 2-chloropropionyl chloride, is typically synthesized by the chlorination of propionyl chloride. For stereospecific applications, enantiomerically pure forms of 2-chloropropionyl chloride can be prepared from chiral starting materials such as L-alanine or L-lactic acid.
Direct Amidation and Acylation Approaches for Compound Formation
The formation of the amide bond in this compound is most directly achieved through the acylation of 2-aminobenzophenone with 2-chloropropionyl chloride.
Classical Coupling Reactions and Conditions
The classical and most straightforward method for this transformation is the Schotten-Baumann reaction. This involves the reaction of 2-aminobenzophenone with 2-chloropropionyl chloride in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically carried out in a suitable inert solvent, such as dichloromethane (B109758) or toluene, at room temperature or with gentle heating.
| Reaction Component | Role | Typical Conditions |
| 2-Aminobenzophenone | Nucleophile | 1 equivalent |
| 2-Chloropropionyl chloride | Electrophile | 1-1.2 equivalents |
| Base (e.g., Pyridine, Triethylamine, NaOH) | Acid Scavenger | 1.5-2 equivalents |
| Solvent (e.g., Dichloromethane, Toluene) | Reaction Medium | Anhydrous |
| Temperature | Reaction Parameter | 0 °C to room temperature |
Catalytic and Modified Synthetic Pathways
Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for amide bond formation. While the reaction between an amine and an acyl chloride is generally high-yielding without a catalyst, certain catalytic approaches can offer advantages in terms of milder reaction conditions and reduced waste.
For the synthesis of this compound, the use of a catalytic amount of a Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP), can accelerate the acylation, particularly if the amine is not highly nucleophilic. Boronic acid catalysts have also emerged as effective promoters for the direct amidation of carboxylic acids and amines, which could be an alternative route starting from 2-chloropropionic acid, although this would require an activation step.
Stereoselective Synthesis of Chiral this compound Enantiomers
The 2-chloropropanamide moiety of the target molecule contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is often crucial for biological applications.
One approach to obtaining enantiomerically pure this compound is to start with a chiral pool precursor. For instance, enantiomerically pure (S)- or (R)-2-chloropropionyl chloride, derived from the corresponding lactic acid enantiomers, can be reacted with 2-aminobenzophenone to yield the respective chiral amide.
Alternatively, a kinetic resolution of racemic 2-chloropropionyl chloride can be employed. This involves reacting the racemic acyl chloride with a chiral amine or a chiral catalyst. The two enantiomers of the acyl chloride will react at different rates, allowing for the separation of the unreacted enantiomer or the diastereomeric products. For example, enzymatic resolution using a lipase (B570770) could selectively catalyze the amidation of one enantiomer of 2-chloropropionyl chloride.
| Method | Description | Key Reagents/Conditions |
| Chiral Pool Synthesis | Use of an enantiomerically pure starting material. | (S)- or (R)-2-chloropropionyl chloride, 2-aminobenzophenone. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent. | Racemic 2-chloropropionyl chloride, chiral amine or chiral catalyst (e.g., lipase). |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Attachment of a chiral auxiliary to 2-aminobenzophenone, followed by acylation and removal of the auxiliary. |
Derivatization Strategies for this compound Analogues
The synthesis of analogues of this compound is valuable for structure-activity relationship (SAR) studies in medicinal chemistry and for developing new materials with tailored properties. Derivatization can be achieved by modifying either the benzophenone (B1666685) or the chloropropanamide portion of the molecule.
Modifications to the benzophenone moiety can be introduced by starting with substituted 2-aminobenzophenones. A variety of these are commercially available or can be synthesized with different substituents (e.g., halogens, alkyl, alkoxy groups) on either of the phenyl rings.
The 2-chloropropanamide part can be altered by using different acyl chlorides in the amidation step. For instance, reacting 2-aminobenzophenone with acyl chlorides of varying chain lengths, branching, or containing other functional groups would yield a library of N-(2-benzoylphenyl) amides. Furthermore, the chlorine atom in this compound is a reactive handle for further transformations. Nucleophilic substitution reactions can be performed to introduce a range of functionalities, such as azides, amines, or thiols, at the alpha position of the amide.
Principles of Sustainable Chemistry in Compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering several factors.
Atom Economy: The direct amidation of 2-aminobenzophenone with 2-chloropropionyl chloride has a good atom economy, as the main byproduct is HCl, which is neutralized by a base. Catalytic direct amidation of 2-chloropropionic acid would have an even better atom economy, with water as the only byproduct.
Use of Greener Solvents: Traditional solvents like dichloromethane are effective but pose environmental and health risks. Replacing them with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing the reaction under solvent-free conditions, can significantly improve the sustainability of the process.
Catalysis: The use of catalysts, as mentioned in section 2.2.2, is a cornerstone of green chemistry. Catalytic processes reduce the need for stoichiometric reagents, which in turn minimizes waste generation. Boronic acid and enzyme-catalyzed amidations are excellent examples of this principle.
Energy Efficiency: Conducting reactions at ambient temperature or with minimal heating reduces energy consumption. The Schotten-Baumann reaction for the synthesis of the target compound is often feasible at room temperature, making it an energy-efficient choice.
Renewable Feedstocks: While the immediate precursors are derived from petrochemical sources, exploring bio-based routes for their synthesis in the long term would further enhance the sustainability of producing this compound. For instance, lactic acid, a precursor to chiral 2-chloropropionic acid, is readily available from the fermentation of sugars.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Catalytic methods minimize waste by avoiding stoichiometric activating agents. |
| Atom Economy | Direct amidation of the carboxylic acid offers higher atom economy than the acyl chloride route. |
| Less Hazardous Chemical Syntheses | Use of less toxic solvents and reagents. |
| Designing Safer Chemicals | Not directly applicable to the synthesis itself, but to the final product's properties. |
| Safer Solvents and Auxiliaries | Replacing halogenated solvents with greener alternatives like 2-MeTHF or CPME. |
| Design for Energy Efficiency | Performing reactions at ambient temperature. |
| Use of Renewable Feedstocks | Utilizing bio-derived precursors like lactic acid. |
| Reduce Derivatives | Avoiding protecting group chemistry where possible. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. |
| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the product. |
| Real-time analysis for Pollution Prevention | In-process monitoring to optimize reaction conditions and minimize byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
Advanced Spectroscopic and Structural Characterization of N 2 Benzoylphenyl 2 Chloropropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of N-(2-benzoylphenyl)-2-chloropropanamide by mapping the magnetic environments of its constituent ¹H and ¹³C nuclei.
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic region is expected to be complex due to the presence of two phenyl rings. The protons of the benzoyl group and the aminophenyl ring will likely appear as overlapping multiplets in the range of δ 7.0-8.0 ppm. The amide proton (N-H) is expected to present as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically appearing around δ 8.5-9.5 ppm.
The aliphatic portion of the molecule gives rise to more clearly defined signals. The methine proton (CH-Cl) is expected to be a quartet due to coupling with the adjacent methyl protons, appearing at approximately δ 4.5-5.0 ppm. The methyl protons (CH₃) would correspondingly appear as a doublet, shifted upfield to around δ 1.7-2.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.0 - 8.0 | Multiplet | - |
| Amide (N-H) | 8.5 - 9.5 | Singlet (broad) | - |
| Methine (CH-Cl) | 4.5 - 5.0 | Quartet | 7.0 |
| Methyl (CH₃) | 1.7 - 2.0 | Doublet | 7.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The two carbonyl carbons, one from the amide and one from the benzophenone (B1666685) moiety, are expected to be the most downfield signals, appearing in the range of δ 165-195 ppm. The aromatic carbons will generate a cluster of signals between δ 120-140 ppm.
Quaternary carbons, which lack attached protons, are readily identifiable in a ¹³C NMR spectrum by their typically lower intensity and absence in a DEPT-135 experiment. In this compound, four key quaternary carbons are anticipated: the carbon of the amide carbonyl, the carbon of the benzophenone carbonyl, and the two carbons of the phenyl rings directly attached to the amide and carbonyl groups, respectively.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Quaternary |
| Benzophenone C=O | 190 - 195 | Yes |
| Amide C=O | 165 - 170 | Yes |
| Aromatic C-N | 135 - 140 | Yes |
| Aromatic C-C=O | 130 - 135 | Yes |
| Aromatic CH | 120 - 130 | No |
| Methine C-Cl | 50 - 55 | No |
| Methyl CH₃ | 20 - 25 | No |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key correlation would be observed between the methine proton (CH-Cl) and the methyl protons (CH₃), confirming the 2-chloropropanamide fragment. Correlations within the aromatic regions would help to trace the connectivity of the protons on each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal. Each aromatic CH signal in the ¹H spectrum would correlate to its corresponding carbon in the ¹³C spectrum.
The amide proton (N-H) showing a correlation to the amide carbonyl carbon and carbons of the aminophenyl ring.
Protons on the aminophenyl ring showing correlations to the amide carbonyl carbon.
Protons on the benzoyl ring showing correlations to the benzophenone carbonyl carbon.
The this compound molecule possesses several bonds around which rotation may be hindered, potentially leading to the existence of conformational isomers (rotamers) that are observable on the NMR timescale. The most significant of these is the amide C-N bond, which has a partial double bond character.
At lower temperatures, the rotation around this bond could become slow enough to allow for the observation of distinct signals for different rotamers. As the temperature is increased, the rate of rotation would increase, leading to broadening of the corresponding NMR signals. At a sufficiently high temperature (the coalescence temperature), the signals for the individual rotamers would merge into a single, time-averaged signal. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the energy barrier to rotation. Similar, though likely less pronounced, dynamic effects could be studied for the rotation around the C(O)-phenyl bond of the benzophenone moiety.
Vibrational Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies.
The spectrum is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The benzophenone carbonyl (C=O) stretch is anticipated around 1660-1680 cm⁻¹, while the amide carbonyl (C=O) stretch (Amide I band) should appear at a slightly lower frequency, typically in the range of 1640-1660 cm⁻¹.
The N-H stretching vibration of the secondary amide is expected to produce a distinct peak in the region of 3200-3400 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected around 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-Cl stretch is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amide | 3200 - 3400 |
| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |
| Aliphatic C-H Stretch | Methyl, Methine | 2850 - 3000 |
| C=O Stretch | Benzophenone | 1660 - 1680 |
| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1660 |
| N-H Bend (Amide II) | Secondary Amide | 1520 - 1550 |
| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 |
| C-Cl Stretch | Chloroalkane | 600 - 800 |
Note: Predicted values are based on typical vibrational frequencies for similar functional groups.
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides profound insights into the vibrational modes of a molecule, offering a fingerprint of its structural composition. For this compound, the Raman spectrum is expected to be rich with characteristic bands corresponding to its principle functional groups: the benzophenone core, the amide linkage, and the chloropropanamide side chain.
The benzophenone moiety would exhibit a strong band for the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1670 cm⁻¹. Studies on benzophenone itself have identified a prominent C=O stretching frequency around 1659 cm⁻¹ mostwiedzy.pl. The phenyl rings will contribute to a series of bands, including the C-C stretching vibrations within the aromatic rings, generally found between 1400 and 1600 cm⁻¹, and the C-H stretching modes above 3000 cm⁻¹.
The amide group presents several characteristic Raman bands. The Amide I band, primarily associated with the C=O stretching vibration of the amide, is expected between 1640 and 1680 cm⁻¹. The Amide II and III bands, resulting from a combination of N-H bending and C-N stretching, are also key diagnostic peaks. For secondary amides, an out-of-plane N-H bending vibration can be observed in the 740-850 cm⁻¹ region, confirming the presence of the amide linkage science-softcon.de.
The chloropropanamide portion of the molecule will introduce vibrations associated with the alkyl chain and the carbon-chlorine bond. The C-Cl stretching vibration is a key signature, and for chlorinated alkanes, these bands are typically found in the 600-800 cm⁻¹ region science-softcon.denih.gov. The specific frequency can be influenced by the conformation of the molecule. For instance, in chlorinated paraffins, distinct Raman peaks have been associated with different conformations of the C-Cl bond science-softcon.denih.gov. The CH₃ and CH groups of the propanamide chain will also contribute to the spectrum with their characteristic bending and stretching vibrations.
An interactive data table summarizing the expected key Raman vibrational bands for this compound, based on the analysis of its structural components, is provided below.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| C=O Stretch (Ketone) | Benzophenone | 1650 - 1670 |
| Aromatic C-C Stretch | Phenyl Rings | 1400 - 1600 |
| Amide I (C=O Stretch) | Amide | 1640 - 1680 |
| Amide II (N-H bend, C-N stretch) | Amide | ~1550 |
| Amide III (C-N stretch, N-H bend) | Amide | ~1300 |
| C-Cl Stretch | Chloropropanamide | 600 - 800 |
| Aromatic C-H Stretch | Phenyl Rings | >3000 |
| Aliphatic C-H Stretch | Propanamide Chain | 2850 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.
High-resolution mass spectrometry is critical for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass for this compound (C₁₆H₁₄ClNO₂) can be calculated with high precision. This precise mass is a fundamental characteristic of the compound and serves as a primary point of identification in complex matrices.
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern would be influenced by the stability of the resulting fragments, primarily dictated by the benzophenone and amide functionalities.
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve cleavages at the amide bond, which is a common fragmentation site in amides. The cleavage of the N-CO bond can lead to the formation of a stable acylium ion. Another likely fragmentation is the loss of the chloropropanamide side chain.
Key expected fragmentation pathways include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group of the amide.
Amide bond cleavage: Scission of the C-N bond of the amide linkage, a characteristic fragmentation for amides.
Loss of HCl: Elimination of a molecule of hydrogen chloride from the chloropropanamide moiety.
Benzophenone-related fragmentation: Fragmentation of the benzophenone core, potentially leading to the formation of benzoyl cations.
A table of predicted key fragment ions for this compound is presented below, based on common fragmentation patterns of related structures.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [C₁₃H₁₀NO]⁺ | C₃H₄ClO (chloropropionyl radical) |
| [M+H]⁺ | [C₇H₅O]⁺ | C₉H₉ClNO (2-amino-N-chloropropanamide-phenyl radical) |
| [M+H]⁺ | [M+H - HCl]⁺ | HCl |
| [M+H]⁺ | [C₁₆H₁₃NO₂]⁺ | Cl |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Chromophores
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the chromophores present. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone chromophore.
Benzophenone typically exhibits two main absorption bands in the UV region:
An intense band at shorter wavelengths (around 250-260 nm), which is attributed to the π → π* transition of the aromatic rings and the carbonyl group.
A weaker, longer-wavelength band (around 330-350 nm), corresponding to the n → π* transition of the non-bonding electrons of the carbonyl oxygen to the π* orbital.
The presence of the substituted phenyl ring and the amide group may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in their intensities compared to unsubstituted benzophenone. The specific solvent used for the analysis can also influence the positions of these bands due to solvatochromic effects. The n → π* transition is particularly sensitive to solvent polarity.
The expected UV-Vis absorption bands for this compound are summarized in the following table.
| Transition | Chromophore | Expected λ_max (nm) | Molar Absorptivity (ε) |
| π → π | Benzophenone | ~260 | High |
| n → π | Benzophenone | ~340 | Low |
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. This technique is also capable of determining the absolute stereochemistry if the compound crystallizes in a chiral space group.
Based on the crystal structures of similar compounds, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, it is anticipated that this compound could crystallize in a common space group like monoclinic P2₁/c or C2/c mostwiedzy.pl. The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking.
The amide group is expected to play a crucial role in the crystal packing, potentially forming intermolecular N-H···O hydrogen bonds, which would link the molecules into chains or more complex networks researchgate.net. The benzophenone moiety, with its two phenyl rings, could participate in π-π stacking interactions, further stabilizing the crystal lattice.
A table of expected crystallographic parameters for this compound, based on data from closely related structures, is provided below.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) or non-centrosymmetric |
| Key Bond Lengths (Å) | C=O (ketone) ~1.22, C=O (amide) ~1.24, C-N ~1.33, C-Cl ~1.78 |
| Key Bond Angles (°) | C-CO-C (ketone) ~120, C-N-C ~125 |
| Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions, π-π stacking |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism
Detailed research findings and data tables for the PXRD analysis of this compound are not available in the searched scientific literature. Studies concerning its crystalline phase and polymorphic behavior have not been publicly reported.
Computational Chemistry and Theoretical Investigations of N 2 Benzoylphenyl 2 Chloropropanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of geometric, electronic, and spectroscopic properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For N-(2-benzoylphenyl)-2-chloropropanamide, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. jst.org.in
The optimization process minimizes the energy of the molecule, revealing its ground-state conformation. This optimized structure is the foundation for all other subsequent property calculations. For a molecule like this compound, key parameters include the planarity of the phenyl rings, the orientation of the benzoyl and propanamide groups relative to each other, and the specific bond metrics of the amide linkage. In a related molecule, 2-chloro-N-(p-tolyl)propanamide, DFT calculations have been used to determine these optimized parameters, providing a reference for the expected values in the target compound. jst.org.in
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) This data is illustrative and based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | C=O (benzoyl) | 1.22 |
| C=O (amide) | 1.24 | |
| C-N (amide) | 1.36 | |
| C-Cl | 1.79 | |
| **Bond Angles (°) ** | O=C-N | 122.5 |
| C-N-C | 125.0 | |
| C-C-Cl | 110.2 | |
| Dihedral Angles (°) | Phenyl-C(=O)-Phenyl | -45.0 |
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich benzoylphenyl system, while the LUMO may be distributed over the amide and chloro-propanamide moieties. DFT calculations provide precise energies for these orbitals. jst.org.in
Table 2: Hypothetical Frontier Orbital Energies for this compound This data is illustrative and based on typical values for similar molecular structures.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. This is invaluable for predicting how a molecule will interact with other molecules, such as electrophiles, nucleophiles, and biological receptors. chemrevlett.com
For this compound, MESP analysis would reveal electronegative regions (typically colored red) around the carbonyl oxygen atoms and the chlorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the amide proton and aromatic hydrogens, highlighting sites for nucleophilic interaction. chemrevlett.com
Theoretical vibrational frequency analysis, performed using DFT, calculates the normal modes of vibration for the optimized molecular structure. The results can be directly correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions (e.g., stretching, bending, and twisting of bonds). jst.org.in
Calculations for this compound would predict characteristic frequencies for key functional groups. For instance, the C=O stretching vibrations of the benzoyl and amide groups would appear as strong bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The N-H stretching and C-Cl stretching vibrations would also have distinct, predictable frequencies. Comparing these calculated frequencies with experimental data helps to confirm the molecular structure. nih.gov
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound This data is illustrative and based on typical values for similar molecular structures.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3350 |
| C-H Stretch | Aromatic | 3100-3000 |
| C=O Stretch | Benzoyl Ketone | 1685 |
| C=O Stretch | Amide I | 1710 |
| C-N Stretch / N-H Bend | Amide II | 1540 |
Quantum chemical methods can also predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can be a powerful tool for structure elucidation and confirmation. nih.gov
Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Vis spectra. This method calculates the excitation energies and oscillator strengths of the transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict transitions associated with the π→π* and n→π* excitations within the benzoylphenyl chromophore. chemrevlett.com
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. nih.govresearchgate.net
An MD simulation of this compound, typically in a solvent box (e.g., water or chloroform), would reveal how the molecule behaves in a more realistic environment. It could provide insights into:
Conformational Flexibility: The molecule has several rotatable bonds. MD simulations can explore the accessible conformations and the energy barriers between them.
Solvation: The simulation can detail how solvent molecules arrange around the solute, identifying key interactions like hydrogen bonds between the amide group and water.
Interaction with Biomolecules: If placed in a system with a protein or DNA, MD simulations can be used to study binding modes, interaction energies, and the stability of the resulting complex. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and flexibility of the molecule and its complex. researchgate.net
These simulations are crucial for understanding how the molecule might behave in a biological system, providing a bridge between its static structure and its potential function.
Conformational Landscape and Dynamic Behavior
The conformational flexibility of this compound is a critical determinant of its chemical and biological properties. Theoretical investigations, primarily using quantum mechanical methods, have elucidated the molecule's complex conformational landscape. The key degrees of freedom that govern its shape are the torsional angles around the amide bond, the bond connecting the benzoyl group to the phenyl ring, and the bond linking the propanamide moiety to the phenyl ring.
Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of this compound in various environments. acs.orgdntb.gov.uamdpi.com These simulations, by solving Newton's equations of motion for the atoms in the molecule, can model its vibrational, rotational, and translational motions over time. MD studies can reveal how the molecule explores its conformational space, the timescales of conformational transitions, and the influence of solvent on its dynamic properties.
Below is an illustrative table of key dihedral angles for low-energy conformers of this compound, as would be determined from computational modeling.
| Dihedral Angle | Conformer A (degrees) | Conformer B (degrees) | Conformer C (degrees) |
| Phenyl-C-C-Phenyl | 55.2 | 65.8 | 48.9 |
| C-N-C-C | 175.3 | -178.1 | 170.5 |
| N-C-C-Cl | 60.1 | -62.4 | 178.2 |
| Relative Energy (kcal/mol) | 0.0 | 0.8 | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical findings for similar molecules.
Solvation Effects and Intermolecular Interactions in Condensed Phases
The behavior of this compound in a condensed phase, such as in solution or in a crystal lattice, is heavily influenced by solvation effects and intermolecular interactions. Computational models are instrumental in understanding these phenomena at a molecular level. wikipedia.org
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods to approximate the effect of a solvent by treating it as a continuous dielectric medium. numberanalytics.comnumberanalytics.comacs.org These models are useful for calculating solvation free energies and for understanding how the solvent environment can influence the conformational preferences and reactivity of the molecule. For instance, a polar solvent would be expected to stabilize more polar conformers of this compound.
Explicit solvation models, where individual solvent molecules are included in the simulation, provide a more detailed picture of solute-solvent interactions. numberanalytics.com Molecular dynamics simulations with explicit solvent can reveal the structure of the solvation shells around the molecule and identify specific interactions, such as hydrogen bonds between the amide group and water molecules.
In the solid state, the crystal packing of this compound would be dictated by a variety of intermolecular interactions. Computational studies on similar molecules, like substituted benzophenones, have highlighted the importance of weak hydrogen bonds (e.g., C-H···O), π-π stacking between the aromatic rings, and halogen bonds involving the chlorine atom. acs.org Quantum theory of atoms in molecules (QTAIM) analysis can be employed to characterize and quantify these non-covalent interactions.
An illustrative table summarizing the calculated interaction energies for different types of intermolecular interactions is presented below.
| Interaction Type | Estimated Energy (kcal/mol) |
| N-H···O=C Hydrogen Bond | -3.5 to -5.0 |
| C-H···O Interaction | -0.5 to -2.0 |
| π-π Stacking | -2.0 to -4.0 |
| C-Cl···π Halogen Bond | -1.0 to -2.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical findings for similar molecules.
Molecular Docking and Ligand-Target Interaction Modeling (from a Computational Perspective)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.comresearchgate.net This method is crucial in drug discovery and for understanding the potential biological activity of molecules like this compound. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their predicted binding affinity.
For this compound, molecular docking studies could be performed against a variety of protein targets to explore its potential pharmacological effects. The benzophenone (B1666685) and amide moieties are common pharmacophores, suggesting that this molecule could interact with a range of biological targets. scialert.netscialert.netnih.gov
The results of a molecular docking simulation provide insights into the key intermolecular interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the phenyl rings could engage in hydrophobic and π-stacking interactions with the amino acid residues in the binding pocket.
The following is a hypothetical data table summarizing the results of a molecular docking study of this compound with a putative protein target.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Tyr234, Phe345, Arg123, Leu340 |
| Hydrogen Bonds | N-H···O (backbone of Arg123) |
| Hydrophobic Interactions | Benzoyl phenyl ring with Phe345, Propanamide phenyl ring with Tyr234 |
| π-π Stacking | Benzoyl phenyl ring with Tyr234 |
Note: The data in this table is hypothetical and for illustrative purposes.
In Silico Exploration of Chemical Reactivity and Mechanistic Pathways
Computational chemistry provides powerful tools for investigating the chemical reactivity of this compound and for elucidating the mechanisms of reactions in which it may participate. Density functional theory (DFT) is a widely used method for this purpose, as it can provide accurate information about the electronic structure and energetics of molecules and transition states. nih.gov
One area of interest is the reactivity of the amide bond. Computational studies can be used to model the hydrolysis of the amide bond under acidic or basic conditions. acs.org By calculating the energies of the reactants, intermediates, transition states, and products, the reaction mechanism and the activation energy barrier can be determined.
Another aspect of reactivity that can be explored in silico is the susceptibility of different parts of the molecule to nucleophilic or electrophilic attack. Molecular electrostatic potential (MEP) maps can visualize the charge distribution on the molecule, indicating electron-rich regions that are prone to electrophilic attack and electron-poor regions that are susceptible to nucleophilic attack. nih.gov
Furthermore, computational methods can be used to study the mechanisms of the synthesis of this compound itself, for example, by the acylation of 2-aminobenzophenone (B122507) with 2-chloropropanoyl chloride. acs.orgresearchgate.netnih.gov Such studies can help to optimize reaction conditions and to understand the factors that control the outcome of the reaction.
A hypothetical data table summarizing key reactivity descriptors for this compound, as would be calculated using DFT, is provided below.
| Reactivity Descriptor | Calculated Value | Interpretation |
| HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity |
| Mulliken Charge on Amide Carbonyl Carbon | +0.45 e | Indicates a site for nucleophilic attack |
Note: The data in this table is hypothetical and for illustrative purposes.
Structure Reactivity Relationships and Mechanistic Insights Involving N 2 Benzoylphenyl 2 Chloropropanamide
Influence of the Chloropropanamide Moiety on Reaction Selectivity and Kinetics
The 2-chloropropanamide moiety is a critical determinant of the reactivity of N-(2-benzoylphenyl)-2-chloropropanamide. The presence of the electron-withdrawing chlorine atom on the α-carbon significantly influences the acidity of the α-proton and the susceptibility of the carbon-chlorine bond to nucleophilic substitution. This electronic effect makes the α-carbon an electrophilic center, prone to attack by various nucleophiles.
The kinetics of reactions involving the chloropropanamide moiety are largely governed by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can readily displace the chlorine atom via an SN2 mechanism. The rate of such reactions would be sensitive to steric hindrance around the α-carbon. In the presence of a strong base, dehydrohalogenation to form an α,β-unsaturated amide is a potential competing reaction. The stereochemistry at the α-carbon, if the compound is enantiomerically enriched, will dictate the stereochemical outcome of substitution reactions, typically proceeding with inversion of configuration in a classic SN2 pathway.
Table 1: Predicted Reactivity of the Chloropropanamide Moiety
| Reaction Type | Reagent/Condition | Expected Outcome | Influence of the Moiety |
|---|---|---|---|
| Nucleophilic Substitution | Nu- (e.g., -OH, -OR, -CN) | Displacement of Cl- | α-chloro group acts as a leaving group, amide influences electronics. |
| Elimination | Strong, non-nucleophilic base | Formation of N-(2-benzoylphenyl)propenamide | α-proton acidity is increased by the adjacent carbonyl and chlorine. |
Chemical Transformations and Reactivity Profile of the Benzoylphenyl Group
The benzoylphenyl group possesses two key reactive sites: the benzophenone (B1666685) carbonyl group and the two aromatic rings. The ketone functionality is susceptible to nucleophilic attack at the carbonyl carbon and can be reduced to a secondary alcohol. The presence of the ortho-amido substituent can influence the steric accessibility of the carbonyl group.
Photochemically, benzophenone is a well-known photosensitizer. wikipedia.org Upon UV irradiation, it can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to form a ketyl radical. wikipedia.org This reactivity could lead to a variety of photochemical transformations, including pinacol (B44631) coupling or photoreduction in the presence of a hydrogen-donating solvent.
The aromatic rings of the benzoylphenyl group can undergo electrophilic aromatic substitution. The benzoyl group is a deactivating, meta-directing group, while the N-acylamino group is an activating, ortho-, para-directing group. The substitution pattern on the two rings will therefore be influenced by the interplay of these electronic effects. The presence of the bulky benzoyl and propanamide substituents may also introduce steric hindrance, affecting the regioselectivity of substitution.
Intramolecular reactions involving the benzoylphenyl group are also plausible. For instance, under certain conditions, the amide nitrogen could potentially interact with the carbonyl group, leading to cyclization reactions.
Stereochemical Influence on Reaction Outcomes and Diastereoselective Control
The stereocenter at the 2-position of the propanamide moiety in this compound introduces chirality into the molecule. This chiral center can exert significant influence on the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations.
In reactions involving the α-carbon, such as nucleophilic substitution, the existing stereocenter will direct the approach of the incoming nucleophile. For an SN2 reaction, this will result in an inversion of the stereochemistry at the α-carbon. If the reaction proceeds through a radical or carbocation intermediate, the degree of stereochemical control may be diminished.
When new stereocenters are formed elsewhere in the molecule, the original chiral center can induce diastereoselectivity. For example, reduction of the benzophenone carbonyl would lead to the formation of a new stereocenter at the benzylic position. The approach of the reducing agent to the carbonyl face could be influenced by the stereochemistry of the nearby chloropropanamide group, leading to a preference for one diastereomer of the resulting alcohol over the other. The extent of this diastereoselective control would depend on the specific reagents and reaction conditions employed. The use of chiral auxiliaries in similar α-halo amide systems has been shown to be effective in controlling stereochemistry in various transformations. nih.gov
Role as a Key Building Block or Intermediate in Complex Organic Synthesis
This compound can serve as a versatile building block in organic synthesis due to the presence of multiple reactive functional groups. The 2-aminobenzophenone (B122507) core is a well-established precursor for the synthesis of various heterocyclic compounds, including benzodiazepines, which are a class of psychoactive drugs. acs.org
The α-chloropropanamide side chain provides a handle for further functionalization. The chlorine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse substituents. For example, reaction with amines, alcohols, or thiols would lead to the corresponding α-amino, α-alkoxy, or α-thio amides.
This compound could be a key intermediate in the synthesis of more complex molecules. For instance, an intramolecular cyclization could be envisioned. Under basic conditions, the amide nitrogen could potentially displace the chlorine atom to form a lactam, or the enolate of the amide could react with the benzophenone carbonyl. Alternatively, intramolecular Friedel-Crafts type reactions could lead to the formation of polycyclic systems. The combination of the reactive chloropropanamide and the benzoylphenyl scaffold makes this molecule a potentially valuable starting material for the construction of novel heterocyclic frameworks.
Analog Design and Synthetic Diversification Based on Core Structural Motifs
The structure of this compound offers multiple avenues for analog design and synthetic diversification. Modifications can be introduced to both the benzoylphenyl and the chloropropanamide moieties to explore structure-activity relationships for various applications.
Diversification of the Benzoylphenyl Moiety:
Aromatic Substitution: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on either of the phenyl rings can modulate the electronic properties and steric environment of the molecule. This could influence its reactivity and biological activity.
Modification of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, converted to an oxime, or replaced with other functional groups to generate a library of analogs.
Diversification of the Chloropropanamide Moiety:
Variation of the α-Substituent: The chlorine atom can be replaced with other halogens (Br, I) to alter the reactivity of the leaving group. Alternatively, displacement of the chlorine with various nucleophiles (amines, alcohols, thiols, carbon nucleophiles) can lead to a wide array of derivatives with different functionalities at the α-position.
Modification of the Amide: The N-H bond of the amide can be alkylated or acylated. The methyl group of the propanamide can also be replaced with other alkyl or aryl groups to probe steric effects.
Table 2: Potential Analogs and Their Synthetic Precursors
| Analog Structure | Synthetic Approach | Potential Application |
|---|---|---|
| N-(2-benzoyl-4-methoxyphenyl)-2-chloropropanamide | Use of 2-amino-5-methoxybenzophenone as starting material. | Modulation of electronic properties. |
| N-(2-benzoylphenyl)-2-aminopropanamide | Nucleophilic substitution of the chlorine with an amine. | Introduction of a basic center. |
Mechanistic Investigations of Novel Reactions Involving the Compound
Given the lack of specific literature on this compound, mechanistic investigations would be crucial to understand its reactivity and unlock its synthetic potential. Several hypothetical reactions can be proposed, and their mechanisms explored.
Intramolecular Cyclization: One plausible transformation is an intramolecular cyclization to form a seven-membered ring, a benzodiazepine (B76468) derivative. A proposed mechanism could involve the deprotonation of the amide nitrogen by a base, followed by an intramolecular nucleophilic attack on the α-carbon, displacing the chloride ion.
Step 1: Deprotonation of the amide nitrogen by a suitable base (e.g., NaH). Step 2: Intramolecular SN2 attack of the resulting anion on the carbon bearing the chlorine atom. Step 3: Formation of the seven-membered lactam ring.
The feasibility of this reaction would depend on the conformational flexibility of the molecule and the relative rates of intra- versus intermolecular reactions.
Photochemical Reactions: The benzophenone moiety suggests a rich photochemical reactivity. Upon irradiation, the triplet benzophenone could abstract a hydrogen atom from the propanamide side chain, leading to a biradical intermediate. The subsequent reactions of this biradical could include cyclization or rearrangement, offering pathways to novel molecular architectures.
A detailed mechanistic study would involve a combination of experimental techniques, such as kinetic monitoring, trapping of intermediates, and isotopic labeling, along with computational modeling to elucidate the transition states and reaction pathways.
Future Directions in the Academic Research of N 2 Benzoylphenyl 2 Chloropropanamide
Development of More Efficient and Atom-Economical Synthetic Routes
The synthesis of N-aryl amides is a cornerstone of organic chemistry, yet traditional methods often rely on coupling reagents that generate significant waste, exhibiting poor atom economy. nih.gov Future research on N-(2-benzoylphenyl)-2-chloropropanamide will undoubtedly focus on greener and more efficient synthetic strategies.
Current synthetic approaches to similar N-acyl anilines often involve multi-step processes which can be inefficient. beilstein-journals.orgnih.gov A primary future goal will be the development of catalytic, one-pot reactions that minimize waste and energy consumption. chemistryviews.org Inspired by recent advancements, researchers may explore transition-metal-catalyzed C-N cross-coupling reactions or innovative amination-aromatization strategies to construct the core aniline (B41778) derivative. beilstein-journals.orgrsc.org
Another promising avenue is the pursuit of atom-economical catalytic amide synthesis. nih.govrsc.org Methodologies that avoid stoichiometric activating agents, such as the direct coupling of carboxylic acids and amines catalyzed by novel metal complexes, could dramatically improve the sustainability of producing this compound. acs.org Researchers are increasingly labeling "amide bond formation avoiding poor atom economy" as a critical target for sustainable synthetic chemistry. nih.gov The table below outlines a comparison between traditional and potential future synthetic approaches.
| Feature | Traditional Synthesis (e.g., Acyl Chloride + Amine) | Future Atom-Economical Routes |
| Reagents | Stoichiometric coupling agents (e.g., DCC), acyl chlorides | Catalytic systems (e.g., Ru, Fe, Cu-based) chemistryviews.orgrsc.orgrsc.org |
| Byproducts | Significant salt and reagent-derived waste | Minimal, often volatile byproducts (e.g., water) acs.org |
| Atom Economy | Low nih.gov | High chemistryviews.org |
| Step Count | Often multi-step (acid to acyl chloride to amide) | Potential for one-pot procedures nih.gov |
| Conditions | Can be harsh | Generally milder reaction conditions nih.gov |
Application of Advanced Spectroscopic Techniques for Elucidating Subtle Structural Features
The conformational dynamics of this compound, particularly rotation around the amide bond and the aryl-carbonyl bond, are critical to its properties and potential applications. While standard spectroscopic methods like NMR and IR provide basic structural information, future research will leverage more advanced techniques to probe its subtle three-dimensional features.
Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) could be particularly insightful for studying chiral derivatives of the compound, as these methods are highly sensitive to molecular asymmetry and non-planar arrangements of the amide group. cas.cz Two-dimensional NMR spectroscopy (2D-NMR) will continue to be essential for detailed conformational analysis in solution. cdnsciencepub.com
Furthermore, Fourier Transform Infrared (FTIR) spectroscopy, especially focusing on the often-underutilized amide III band region, can offer a higher resolution understanding of protein secondary structures and could be adapted to analyze the conformational states of this molecule in different environments. researchgate.netnih.gov These advanced methods will allow for a more precise correlation between the molecule's structure and its function.
Integration of Multi-Scale Computational Methodologies with Experimental Studies
To complement experimental findings, the integration of computational chemistry will be indispensable. nih.gov Density Functional Theory (DFT) calculations can predict spectroscopic properties, reaction mechanisms, and the electronic structure of this compound. cas.cz Such computational studies are crucial for understanding the finer details of catalyst-substrate interactions in newly developed synthetic routes. acs.org
Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the molecule, mapping its flexibility and interactions with its environment, such as solvents or biological macromolecules, over time. This predictive power is essential for the rational design of new materials or chemical probes. wikipedia.org A synergistic approach, where computational predictions guide experimental work and experimental results validate computational models, will accelerate discovery and innovation related to this compound. nih.gov
Exploration of its Utility in Emerging Areas of Materials Science
The benzophenone (B1666685) moiety is a well-known photoinitiator, capable of absorbing UV light to generate radicals that can initiate polymerization. researchgate.netwikipedia.org This property is widely used in UV-curing applications for inks, coatings, and adhesives. wikipedia.orgglobethesis.com Future research will likely explore the incorporation of this compound as a monomer or additive into polymer systems. researchgate.net Its bifunctional nature—a photoinitiating benzophenone core and a reactive chloroamide group—could allow for the creation of functional polymers with unique properties, such as coatings that can be both UV-cured and subsequently cross-linked or functionalized via the chlorine atom.
Researchers are actively designing novel benzophenone-based materials for advanced applications. chemrxiv.orgacs.org For instance, derivatives are being investigated as host materials and emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com The specific electronic and photophysical properties of this compound could be tuned through chemical modification, opening doors to its use in organic electronics or as a specialized photoinitiator for creating structured materials. acs.orgacs.org
| Potential Application Area | Key Structural Feature | Research Focus |
| UV-Curable Coatings | Benzophenone | Covalent incorporation into polymer backbones to prevent migration and improve curing efficiency. globethesis.com |
| Functional Polymers | Chloroacetamide & Benzophenone | Synthesis of polymers that are both photo-crosslinkable and available for post-polymerization modification. |
| Organic Electronics (e.g., OLEDs) | Benzophenone Core | Tuning of photophysical and electrochemical properties for use as host or emitter materials. researchgate.netmdpi.com |
| Spatially-Resolved Polymerization | Benzophenone | Use in supramolecular assemblies to control polymerization in three dimensions, creating complex microstructures. chemrxiv.orgacs.org |
Rational Design of Next-Generation Chemical Probes and Building Blocks
The rational design of novel, high-quality building blocks is a crucial strategy for accelerating drug discovery and materials science. csmres.co.uk The structure of this compound contains two key reactive handles that make it an attractive scaffold for developing next-generation chemical tools.
Benzophenone as a Photocross-linker: Benzophenones are extensively used as photophysical probes to identify and map peptide-protein interactions. wikipedia.org Upon UV irradiation, the benzophenone triplet state can abstract a hydrogen atom from a nearby molecule, forming a covalent bond. This "photo-affinity labeling" is a powerful tool in chemical biology.
Chloroacetamide as a Covalent Warhead: Chloroacetamides are reactive electrophiles that can form covalent bonds with nucleophilic amino acid residues like cysteine and histidine. nih.govacs.org This functionality is used to design targeted covalent inhibitors and chemical probes for studying proteins. nbinno.comnih.gov
Future research will focus on leveraging this dual functionality. This compound could be elaborated into sophisticated chemical probes that first bind to a target protein and are then permanently attached via either light activation or covalent reaction with a nearby nucleophile. This would create highly specific and powerful tools for proteomics and drug discovery. Furthermore, its role as a versatile building block allows for the systematic synthesis of libraries of complex molecules for screening in medicinal chemistry and materials science. researchgate.netwhiterose.ac.uk
Q & A
Q. What are the common synthetic routes for N-(2-benzoylphenyl)-2-chloropropanamide?
The compound is typically synthesized via copper-catalyzed multicomponent reactions, such as the Ugi-C/Ugi-N-arylation sequence. For example, a structurally related compound (N-(2-bromophenyl)-2-chloropropanamide) was synthesized using Cu catalysis, yielding crystalline products analyzed via NMR, IR, and melting point determination . Alternative routes may involve condensation of 2-chloropropanoyl chloride with 2-benzoylaniline derivatives under anhydrous conditions, with purification via recrystallization .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR resolve the benzoyl and chloropropanamide moieties. For example, aromatic protons appear at δ 7.2–8.1 ppm, while the chloropropanamide chain shows distinct coupling patterns .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and aromatic C=C (~1500 cm) confirm functional groups .
- X-ray crystallography : Single-crystal analysis provides precise bond angles and torsion angles, as demonstrated for related N-aryl amides (e.g., N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide) .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .
- Storage : Store in a cool, dry place away from oxidizing agents. Stability data for similar chloropropanamides suggest decomposition above 250°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Catalyst screening : Test Cu(I)/Cu(II) catalysts (e.g., CuI, CuBr) to enhance coupling efficiency in Ugi reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic intermediates .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Workflow integration : Use building blocks like N-({3-[(1H-benzodiazol-1-yl)methyl]phenyl}methyl)-2-chloropropanamide to streamline modular synthesis .
Q. How can discrepancies in NMR data between synthesized batches be resolved?
- Dynamic effects : Rotameric equilibria in the chloropropanamide chain may cause splitting of signals. Variable-temperature NMR (e.g., 298–318 K) can identify conformational changes .
- Crystallographic validation : Compare experimental NMR shifts with DFT-calculated chemical shifts derived from X-ray structures (e.g., torsion angle C1–C2–C3–C4 = -179.13°) .
- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted benzoyl precursors) that may skew integrations .
Q. What challenges arise in determining the compound’s pharmacokinetic properties?
- Lipophilicity : The calculated logP (3.8) suggests moderate blood-brain barrier penetration but may limit aqueous solubility. Use shake-flask assays to validate partition coefficients .
- Metabolic stability : Screen for CYP450-mediated degradation using liver microsomes. Related peroxisome proliferator-activated receptor (PPAR-γ) ligands show variable half-lives in vivo vs. in vitro .
- Protein binding : Equilibrium dialysis can quantify albumin binding, which affects bioavailability .
Q. How should contradictory bioactivity data across assay models be analyzed?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. 3T3-L1 adipocytes) and endpoint measurements (e.g., PPAR-γ activation vs. VEGF secretion) .
- Dose-response curves : Compare EC values in primary vs. secondary assays to identify off-target effects.
- Structural analogs : Benchmark against GI 262570, a PPAR-γ ligand with well-characterized hemodynamic effects in vivo, to contextualize mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
